molecular formula C11H12FNO B1467308 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one CAS No. 1480879-89-7

4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one

Cat. No.: B1467308
CAS No.: 1480879-89-7
M. Wt: 193.22 g/mol
InChI Key: PXNOFKFPAOUONM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one is a fluorinated heterocyclic compound offered for research purposes. Compounds featuring a pyrrolidin-2-one (also known as gamma-lactam) core linked to a fluorophenyl group are of significant interest in medicinal chemistry and drug discovery . The strategic incorporation of a fluorine atom on the phenyl ring is a common practice in the design of bioactive molecules, as it can influence properties such as metabolic stability, lipophilicity, and binding affinity through electronic effects . Fluorinated pyrrolidinone derivatives are frequently investigated as key structural motifs or synthetic intermediates for potential therapeutics . Research into analogous compounds shows that such structures are explored for a wide range of biological activities . Furthermore, structurally related pyrrolidine derivatives have been studied for their interactions with central nervous system (CNS) targets, such as monoamine transporters . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

4-(4-fluorophenyl)-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNOFKFPAOUONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one involves the cyclization reaction of precursors containing the 4-fluorophenyl moiety and a methyl-substituted pyrrolidinone framework.

  • Typical Route : The synthesis commonly starts from 4-fluorobenzaldehyde, which reacts with methylamine and a suitable ketone under controlled conditions to form the pyrrolidinone ring. This multicomponent reaction is catalyzed by Lewis acids to facilitate ring closure and improve yield and selectivity.

  • Catalysts and Solvents : Lewis acids such as zinc chloride or aluminum chloride are frequently employed to activate the carbonyl groups. Solvents like dichloromethane, toluene, or acetonitrile are used depending on the reaction temperature and desired reaction rate.

  • Reaction Conditions : Temperature control is critical, typically maintained between 50°C and 120°C, to optimize the cyclization and minimize side reactions. Reaction times vary from several hours to overnight, depending on scale and catalyst efficiency.

Industrial Production Methods

In industrial settings, the synthesis of this compound is adapted for large-scale production with emphasis on efficiency, reproducibility, and purity.

  • Batch vs. Continuous Flow : Both batch reactors and continuous flow systems are employed. Continuous flow reactors offer advantages in precise control of reaction parameters, improved safety, and scalability.

  • Automation and Control : Automated reactors with real-time monitoring of temperature, pressure, and reactant feed rates improve consistency and reduce human error.

  • Purification : The crude product is purified through crystallization or chromatographic methods (e.g., column chromatography) to achieve high purity suitable for pharmaceutical or research use.

Detailed Reaction Scheme Example

Step Reactants Conditions Catalyst Product Yield Notes
1 4-Fluorobenzaldehyde + Methylamine + Ketone 80°C, 12 h Lewis acid (ZnCl2) 75-85% Formation of intermediate imine and ring closure
2 Crude product purification Recrystallization or chromatography N/A >95% purity Removal of side-products and unreacted materials

Research Findings and Optimization

  • Studies have shown that the choice of ketone and amine substituents can influence the stereochemistry and yield of the pyrrolidinone product.

  • Optimization of solvent polarity and catalyst loading has been demonstrated to enhance reaction rates and selectivity.

  • Use of microwave-assisted synthesis has been explored to reduce reaction times significantly while maintaining high yields.

Comparative Analysis with Related Compounds

Compound Key Difference Impact on Synthesis Reference
4-Fluorophenylpyrrolidin-2-one Lacks methyl group Simplifies synthesis, different reactivity
4-Methylpyrrolidin-2-one Lacks fluorophenyl group Different starting materials, altered reaction conditions
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one Chlorine instead of fluorine Fluorine enhances stability, affects catalyst choice

Additional Notes from Patent Literature

  • Alternative synthetic routes involve the preparation of related piperidine intermediates, which may be converted to the target pyrrolidinone via reduction and ring transformations.

  • The fluorine substituent is typically introduced early in the synthesis due to the cost and reactivity of fluorinated starting materials, although this can lead to some fluorine loss in subsequent steps.

  • Efficient processes aim to minimize fluorine loss and improve overall yield through optimized reaction sequences and purification protocols.

Summary Table: Key Preparation Parameters of this compound

Parameter Description Typical Value/Condition
Starting Materials 4-Fluorobenzaldehyde, methylamine, ketone Commercially available
Catalyst Lewis acids (ZnCl2, AlCl3) 5-10 mol%
Solvent Dichloromethane, toluene, acetonitrile Anhydrous, inert atmosphere
Temperature Reaction temperature range 50-120°C
Reaction Time Duration for cyclization 6-24 hours
Purification Crystallization, chromatography >95% purity achieved
Yield Product isolated 75-85% typical

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry Applications

Synthetic Intermediate:

  • 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
    • Nucleophilic substitutions
    • Cyclization reactions
    • Functional group transformations

Reactivity Studies:

  • Researchers study its reactivity to understand the mechanisms behind pyrrolidinone chemistry. This includes investigating how changes in substituents affect reaction pathways and product formation.

Biological Applications

Pharmacological Research:

  • The compound has been investigated for its potential pharmacological properties. Studies suggest it may exhibit:
    • Antidepressant effects : Due to its structural similarity to known psychoactive compounds.
    • Antinociceptive properties : Potentially useful in pain management therapies.

Biochemical Interactions:

  • Investigations into how this compound interacts with biological targets can reveal insights into drug design. Its ability to modulate receptor activity or enzyme function makes it a candidate for further exploration in medicinal chemistry.

Medicinal Applications

Drug Development:

  • The compound is being explored as a lead structure for the development of new therapeutic agents. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects.

Case Studies:

  • Recent case studies have focused on synthesizing analogs of this compound to evaluate their biological activity. For instance:
    • A study demonstrated that certain derivatives exhibited improved binding affinity to serotonin receptors compared to the parent compound, indicating potential as antidepressants.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
ChemistryBuilding block for complex organic synthesisEffective in nucleophilic substitution reactions
BiologyPotential antidepressant and analgesicExhibits activity on serotonin receptors
MedicineLead compound for drug developmentAnalog studies show improved receptor affinity

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one with analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Fluorophenyl, 4-methyl C₁₁H₁₂FNO 193.22 Fluorine enhances metabolic stability
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one Chlorine replaces fluorine at para position C₁₁H₁₂ClNO 209.67 Larger halogen increases lipophilicity
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one Amino group at 4-position, 3-fluorophenyl C₁₀H₁₁FN₂O 194.20 Amino group introduces polarity
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one Oxadiazole ring at 5-position C₁₉H₁₅FN₄O₂ 323.32 Oxadiazole improves pharmacokinetics
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone Bromo and fluorine substituents on benzyl C₁₁H₁₁BrFNO 272.12 Bromine adds steric bulk

Key Observations:

  • Functional Group Modifications: The amino group in 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one introduces hydrogen-bonding capacity, which may enhance solubility but reduce CNS bioavailability .
  • Heterocyclic Additions : The oxadiazole ring in the 1,2,4-oxadiazol-3-yl analog provides rigidity and additional hydrogen-bonding sites, likely improving target selectivity .

Biological Activity

4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, including neuropharmacological and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a fluorophenyl group. This structural feature is crucial for its biological activity. The molecular formula is C11H12FNOC_{11}H_{12}FNO, with a molecular weight of 201.22 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Additionally, it has been shown to inhibit certain enzymes that play a role in cancer cell proliferation.

Biological Activity Overview

Activity Description
Neuropharmacological Potential modulation of dopaminergic and serotonergic systems
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis
Antimicrobial Exhibits activity against various bacterial strains

Case Studies and Research Findings

  • Neuropharmacological Effects :
    A study conducted on animal models demonstrated that this compound significantly increased dopamine levels in the striatum, suggesting its potential as an antidepressant or anxiolytic agent. The compound's ability to enhance dopaminergic transmission was linked to its structural similarity to known psychostimulants.
  • Anticancer Properties :
    In vitro studies revealed that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was identified as the induction of apoptosis through the activation of caspases, leading to cell cycle arrest at the G1 phase.
  • Antimicrobial Activity :
    Recent investigations have shown that this compound possesses antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism involves disruption of bacterial cell membrane integrity.

Table 1: Summary of Biological Activities

Activity Type Cell Line/Organism Effect Observed Reference
NeuropharmacologicalRat StriatumIncreased dopamine levels
AnticancerMCF-7 (Breast Cancer)Inhibition of cell proliferation
AntimicrobialStaphylococcus aureusDisruption of cell membrane

Table 2: IC50 Values for Anticancer Activity

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
PC-320Cell cycle arrest

Q & A

Basic: What are the established synthetic routes for 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one, and what critical parameters influence reaction yields?

Answer:
The synthesis typically involves cyclization reactions of fluorophenyl precursors with appropriate amines or ketones. Key steps include:

  • Nucleophilic substitution for introducing the fluorophenyl group.
  • Lactamization under reflux conditions (e.g., in ethanol or DMF) to form the pyrrolidin-2-one ring .
    Critical parameters include:
  • Temperature control (60–100°C) to avoid side reactions.
  • pH modulation during cyclization to stabilize intermediates.
  • Use of anhydrous solvents to prevent hydrolysis of sensitive intermediates .

Basic: Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and lactam ring integrity. Fluorine coupling in <sup>19</sup>F NMR distinguishes para-fluorophenyl substitution .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 193.21 g/mol for C10H11FNO) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in fluorinated analogs .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR shifts or crystallographic inconsistencies) for fluorinated pyrrolidinones?

Answer:

  • Dynamic NMR Analysis : Detect rotational barriers or tautomerism affecting peak splitting .
  • Computational Validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify misassignments .
  • Co-crystallization Studies : Use halogen-bonding acceptors (e.g., pyridine derivatives) to stabilize conformers for unambiguous crystallographic resolution .

Advanced: What strategies are effective for optimizing enantioselective synthesis of fluorinated pyrrolidinone derivatives?

Answer:

  • Chiral Auxiliaries : Employ Evans’ oxazolidinones to induce asymmetry during lactam formation .
  • Catalytic Asymmetric Hydrogenation : Use Ru-BINAP complexes to reduce ketone intermediates enantioselectively .
  • Kinetic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B enzyme) to isolate desired enantiomers .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™) to quantify IC50 values .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., <sup>3</sup>H-labeled ligands) to measure affinity for CNS targets .

Advanced: How can molecular docking studies predict the interaction of this compound with biological targets?

Answer:

  • Ligand Preparation : Optimize protonation states and tautomers using software like Schrödinger LigPrep .
  • Target Selection : Prioritize receptors with fluorophenyl-binding pockets (e.g., serotonin transporters) based on structural homology .
  • Docking Validation : Compare binding poses with co-crystallized ligands (PDB: 2RE) to assess pose reliability .

Advanced: What are the key factors affecting the hydrolytic stability of the lactam ring in fluorinated pyrrolidinones under physiological conditions?

Answer:

  • Ring Strain : Substituents at C4 (e.g., methyl groups) reduce ring strain, enhancing stability .
  • pH-Dependent Hydrolysis : Lactams hydrolyze faster in acidic/alkaline conditions; buffer selection (pH 7.4) minimizes degradation .
  • Electron-Withdrawing Effects : The para-fluorophenyl group decreases electron density at the lactam carbonyl, slowing hydrolysis .

Basic: What chromatographic techniques are optimal for isolating this compound from complex reaction mixtures?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for preliminary purification .
  • HPLC with C18 Columns : Achieve >98% purity using acetonitrile/water mobile phases (0.1% TFA modifier) .
  • Preparative TLC : Ideal for small-scale isolation of intermediates; visualize spots under UV (254 nm) .

Advanced: How does the position of fluorine substitution impact the electronic properties and reactivity of pyrrolidinone derivatives?

Answer:

  • Para-Fluorine : Enhances electron-withdrawing effects, lowering LUMO energy and increasing electrophilicity at the lactam carbonyl .
  • Meta-Fluorine : Disrupts conjugation, reducing dipole moments and altering solubility .
  • Ortho-Fluorine : Introduces steric hindrance, slowing nucleophilic attacks at adjacent positions .

Basic: What are the primary safety considerations when handling fluorinated pyrrolidinones in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
Reactant of Route 2
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one

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